molecular formula C6H5N3O4S B11888399 4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid CAS No. 22277-06-1

4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid

Cat. No.: B11888399
CAS No.: 22277-06-1
M. Wt: 215.19 g/mol
InChI Key: LTMHBIONQUXOBX-UHFFFAOYSA-N
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Description

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a sulfonic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions. The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. The sulfonic acid group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

22277-06-1

Molecular Formula

C6H5N3O4S

Molecular Weight

215.19 g/mol

IUPAC Name

4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-sulfonic acid

InChI

InChI=1S/C6H5N3O4S/c10-6-4-3(14(11,12)13)1-7-5(4)8-2-9-6/h1-2H,(H,11,12,13)(H2,7,8,9,10)

InChI Key

LTMHBIONQUXOBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)S(=O)(=O)O

Origin of Product

United States

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